tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate
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Overview
Description
“tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate” is an organic compound that falls under the category of Fluorinated Building Blocks . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with di-tert-butyldicarbonate (Boc2O) in tetrahydrofuran (THF) at room temperature . The reaction mixture is heated to reflux for several hours, then cooled, concentrated, and dissolved in pentane . It is then washed with various solutions, dried over magnesium sulfate, and concentrated to yield the product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented in 2D and 3D formats . The exact structure would require further analysis using techniques such as NMR, CNMR, HPLC, and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.23 . It is a solid at room temperature . More detailed properties such as boiling point, vapor pressure, and others would require additional analysis .Scientific Research Applications
Synthesis and Chemical Transformations
tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate serves as a critical intermediate in the synthesis of various biologically active compounds. For example, it has been involved in the rapid synthetic methods leading to compounds with significant biological activity, such as omisertinib (AZD9291). The synthesis process of related compounds often involves multiple steps, including acylation, nucleophilic substitution, and reduction, achieving high total yields. This illustrates the compound's role in facilitating efficient synthetic routes for complex molecules (Zhao, Guo, Lan, & Xu, 2017).
Catalysis and Reaction Mechanisms
In addition, this compound and its derivatives are used in studying catalysis and reaction mechanisms. For instance, the compound has been used to explore the lithiation reactions that provide a pathway for functionalization and further chemical transformations. Such studies highlight the utility of these compounds in detailed mechanistic studies that can pave the way for novel synthetic methodologies (Ortiz, Guijarro, & Yus, 1999).
Environmental and Analytical Chemistry
Moreover, this compound's structure is crucial in environmental and analytical chemistry for the determination of specific residues in samples. The development of methods for detecting and analyzing such compounds in various matrices demonstrates their relevance not only in synthetic organic chemistry but also in applications requiring precise analytical techniques (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(2-fluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKPOHNBSRNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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